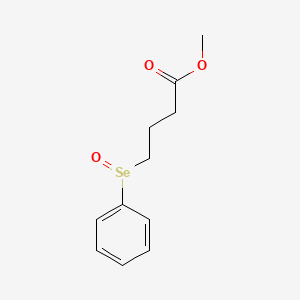
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with tetraethyl and methyl groups, as well as two carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzene-1,2-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 3-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The carboxylic acid groups are converted to carboxamide groups through a reaction with ethylamine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale amidation reactors for the final step are common practices to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and carboxamide groups may also participate in π-π interactions and hydrogen bonding, respectively, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N,N-dimethylbenzene-1,2-dicarboxamide: Similar structure but with dimethyl groups instead of tetraethyl groups.
4-Methylbenzene-1,2-dicarboxamide: Lacks the amino and tetraethyl groups, making it less reactive.
3-Nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is unique due to its combination of amino, tetraethyl, and carboxamide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a versatile intermediate make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
65770-16-3 |
|---|---|
Molekularformel |
C17H27N3O2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-amino-1-N,1-N,2-N,2-N-tetraethyl-4-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H27N3O2/c1-6-19(7-2)16(21)13-11-10-12(5)15(18)14(13)17(22)20(8-3)9-4/h10-11H,6-9,18H2,1-5H3 |
InChI-Schlüssel |
FJLFRMNHFWAUBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(C=C1)C)N)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

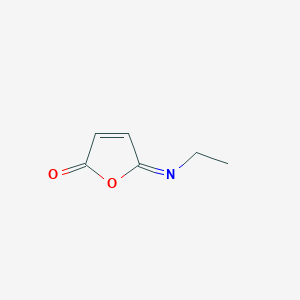
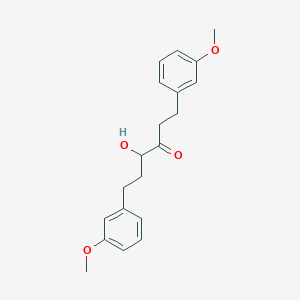

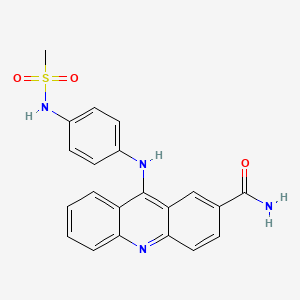
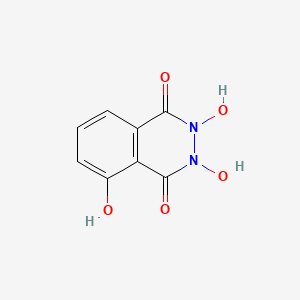

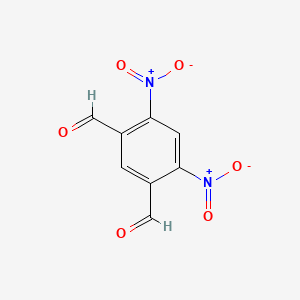


![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)

